REACTION_CXSMILES
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[N:1]1([CH2:6][CH2:7][CH2:8]O)[CH:5]=[N:4][CH:3]=[N:2]1.S(Cl)([Cl:12])=O>>[Cl:12][CH2:8][CH2:7][CH2:6][N:1]1[CH:5]=[N:4][CH:3]=[N:2]1
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Name
|
|
Quantity
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0.16 g
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Type
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reactant
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Smiles
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N1(N=CN=C1)CCCO
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Name
|
|
Quantity
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3 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The recation mixture was evaporated
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Name
|
|
Type
|
product
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Smiles
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ClCCCN1N=CN=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |